Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

描述

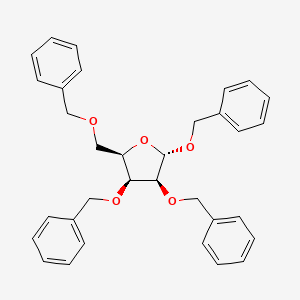

Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside (CAS 57783-76-3) is a synthetically modified mannose derivative extensively employed in carbohydrate chemistry for studying glycosylation mechanisms and constructing complex glycostructures . Its molecular formula is C₃₄H₃₆O₆, with a molecular weight of 540.65 g/mol . The compound features benzyl protective groups at the 2-, 3-, and 4-hydroxyl positions of the mannose ring, which confer stability against enzymatic degradation and enable precise control over glycosidic bond formation in synthetic reactions .

属性

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFDNDNLXVKNK-GJBCSVNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Initial Protection of D-Mannose

The starting material, D-mannose, undergoes sequential benzylation to protect hydroxyl groups. A common approach involves using benzyl bromide (BnBr) in dimethylformamide (DMF) with sodium hydride (NaH) as a base. For example, methyl beta-D-mannopyranoside derivatives are first benzylated at specific positions, followed by acetylation or prop-2-enylidene protection to direct subsequent reactions. The choice of temporary protective groups (e.g., acetyl, benzylidene) ensures selective reactivity during glycosylation steps.

Regioselective Benzylation Techniques

Regioselective protection is critical for directing subsequent glycosylation and deprotection reactions. Two primary methods dominate the literature:

Transient Protective Group Strategy

Temporary protective groups like acetyl or prop-2-enylidene enable selective benzylation. For instance, methyl 3-O-benzyl-4,6-O-prop-2-enylidene-beta-D-mannopyranoside undergoes regioselective reductive ring-opening to expose specific hydroxyl groups for benzylation. This method achieves 4-O-acetyl-2-O-xylosyl intermediates, which are further benzylated to yield tri-O-benzylated derivatives.

Direct Sequential Benzylation

Direct benzylation using excess BnBr (4 equivalents) in DMF with NaH achieves ~85% yield for tri-O-benzylated products. However, this method requires careful temperature control (-40°C to 0°C) to minimize side reactions. The use of trimethylsilyl triflate (TMSOTf) as a catalyst enhances reaction efficiency in dichloromethane.

Achieving the alpha configuration at the anomeric center is challenging due to the thermodynamic preference for beta isomers. Three main approaches have been validated:

Trichloroacetimidate Donors

Glycosyl trichloroacetimidates, activated by TMSOTf at -40°C, provide high alpha selectivity (>10:1 α:β ratio). For example, coupling 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl trichloroacetimidate with benzylated mannose acceptors yields disaccharides with retained alpha configuration.

Sulfonium Ion Intermediates

Beta-glycosyl sulfonium ions, generated via intramolecular alkylation of thioglycosides, enable alpha-selective glycosylation. This method avoids traditional neighboring group participation, achieving α:β ratios up to 20:1.

N-Iodosuccinimide (NIS) Activation

NIS with tin(II) trifluoromethanesulfonate (Sn(OTf)₂) at -20°C promotes stereoselective glycosylation. This system achieves 58% yield for alpha-1,2-mannobiose derivatives, critical for conjugating tri-O-benzylated mannose units.

Deprotection and Final Product Isolation

Final deprotection involves sequential removal of acetyl and benzyl groups:

Acetyl Group Removal

Sodium methoxide (NaOMe) in methanol cleaves acetyl protections within 2 hours. This step is typically performed before hydrogenolysis to avoid side reactions.

Hydrogenolysis of Benzyl Groups

Palladium on carbon (Pd/C) under hydrogen gas (H₂) removes benzyl protections over 72 hours. Shorter durations (24–48 hours) yield partially deprotected byproducts, necessitating extended reaction times.

Purification and Characterization

Chromatographic Purification

Flash column chromatography using ethyl acetate/hexane gradients (1:4 to 1:2) isolates intermediates with >95% purity. High-performance liquid chromatography (HPLC) further purifies the final product for analytical standards.

Spectroscopic Characterization

-

NMR Spectroscopy :

-

Mass Spectrometry :

Reaction Optimization and Yield Data

Challenges and Mitigation Strategies

Anomeric Control

The alpha configuration is disfavored kinetically due to the axial nucleophile attack. Using bulky benzyl groups and low-temperature conditions (-40°C to -20°C) shifts the equilibrium toward alpha products.

化学反应分析

Types of Reactions: Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent mannopyranoside.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: De-benzylated mannopyranoside.

Substitution: Mannopyranoside derivatives with different substituents.

科学研究应用

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in the following areas:

Carbohydrate Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

Glycoscience: Used in the study of glycan structures and their biological functions.

Proteomics: Employed in the modification of proteins to study glycosylation patterns.

Drug Development: Investigated for its potential role in the synthesis of glycosylated drugs and therapeutic agents.

作用机制

The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is primarily related to its role as a glycosyl donor or acceptor in glycosylation reactions. It can participate in the formation of glycosidic bonds, which are crucial for the construction of complex carbohydrates and glycoconjugates. The benzyl groups serve as protecting groups, preventing unwanted reactions at specific hydroxyl sites during synthetic procedures.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- The tri-O-benzyl derivative exhibits superior stability in acidic and enzymatic environments compared to acetylated analogs (e.g., 2-Azidoethyl tetra-O-acetyl), which hydrolyze readily under mild conditions .

- Fluorinated derivatives (e.g., 2-deoxy-2-fluoro) demonstrate enhanced metabolic stability, making them suitable for therapeutic applications like BNCT .

Research Findings and Trends

Recent studies highlight the growing importance of modified mannopyranosides in precision medicine:

- Glycosylation Mechanism Studies: Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside has been instrumental in mapping mannose-specific lectin interactions, revealing insights into immune evasion by pathogens .

- Therapeutic Innovations: Fluorinated and azide-functionalized derivatives are being explored for BNCT and antibody-drug conjugates, respectively .

- Synthetic Advances: Chemoenzymatic methods () now enable gram-scale production of homogeneous glycoproteins using tri-O-benzyl mannoside intermediates .

生物活性

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is a glycoside that has garnered attention in the field of carbohydrate chemistry due to its potential biological activities. This compound serves as a significant building block in the synthesis of complex carbohydrates and glycoconjugates, which play critical roles in various biological processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is synthesized through the protection of hydroxyl groups in mannopyranoside followed by benzylation. The typical synthetic route involves:

- Fischer Glycosylation : Acido-catalyzed reaction of mannose with benzyl alcohol.

- Regioselective Tritylation : To protect specific hydroxyl groups.

- Benzylation : Using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

This process results in a compound that can participate in glycosylation reactions, forming glycosidic bonds essential for constructing complex carbohydrates .

Immunomodulatory Effects

Research indicates that derivatives of mannopyranosides exhibit immunostimulating properties. This compound has been studied for its ability to stimulate immune responses, particularly through interactions with immune receptors. For instance, studies have shown that certain glycan structures can enhance the immune response in murine models by activating macrophages and promoting cytokine production .

Antiviral and Antimicrobial Properties

The compound has also been investigated for its potential antiviral and antimicrobial activities. Glycosides related to mannose have demonstrated efficacy against various pathogens by inhibiting their ability to adhere to host cells. This mechanism is crucial for preventing infections caused by viruses and bacteria that exploit glycan interactions for entry into host tissues .

Case Studies

- Immunostimulation in Murine Models :

- Antimicrobial Activity :

Data Table: Biological Activities Overview

The biological activity of this compound primarily revolves around its role as a glycosyl donor or acceptor during glycosylation reactions. The benzyl groups serve as protective groups that prevent unwanted reactions at specific hydroxyl sites during synthesis. This property allows for the selective formation of glycosidic bonds essential for constructing biologically relevant oligosaccharides and glycoconjugates .

常见问题

Q. What are the key synthetic strategies for preparing Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside, and how can regioselectivity be controlled during benzylation?

The synthesis typically involves sequential benzylation of the hydroxyl groups on the mannose core. A critical step is the protection of specific hydroxyl groups using benzyl bromide (BnBr) under basic conditions (e.g., NaH in DMF). Regioselectivity is achieved through steric and electronic effects, often requiring temporary protecting groups like tert-butyldimethylsilyl (TBDMS) to direct benzylation to desired positions. Column chromatography with gradients (e.g., hexanes/ethyl acetate) is essential for purification .

Q. How can NMR spectroscopy confirm the stereochemistry and substitution pattern of this compound?

and NMR are pivotal for structural confirmation. The anomeric proton (α-configuration) typically appears downfield (δ 5.0–5.5 ppm), while benzyl groups show aromatic protons at δ 7.2–7.4 ppm. NMR distinguishes between glycosidic carbons (δ 95–105 ppm) and benzyl carbons (δ 70–80 ppm for CH, δ 125–140 ppm for aromatic carbons). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals and confirms regioselectivity .

Q. What purification methods are most effective for isolating Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside from reaction mixtures?

Silica gel column chromatography with solvent gradients (e.g., hexanes:ethyl acetate 9:1 to 1:1) is standard. For challenging separations, preparative HPLC with C18 columns or recrystallization from dichloromethane/hexane mixtures may enhance purity. Monitoring via TLC (visualized with UV or anisaldehyde stain) ensures fraction collection accuracy .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) influence glycosylation efficiency when using this compound as a glycosyl donor?

Glycosylation with this donor often employs N-iodosuccinimide (NIS) and silver triflate (AgOTf) as promoters in anhydrous dichloromethane (DCM) at low temperatures (−30°C). These conditions stabilize the oxocarbenium ion intermediate, enhancing α-selectivity. Molecular sieves (4 Å) are critical for scavenging water, preventing hydrolysis of the activated donor .

Q. What mechanistic insights explain the stability of the benzyl-protected mannose derivative under acidic vs. basic conditions?

Benzyl ethers are stable under basic and mildly acidic conditions but cleaved via hydrogenolysis (H, Pd/C) or Lewis acids (e.g., BCl). The robustness of benzyl groups prevents undesired deprotection during subsequent reactions, making them ideal for multi-step syntheses. Comparative studies show >90% retention of benzyl groups under standard glycosylation conditions (pH 4–8) .

Q. How can this compound serve as a precursor for synthesizing complex oligosaccharides with biologically relevant linkages (e.g., 1→3, 1→6)?

Sequential deprotection and glycosylation enable modular assembly. For example, selective removal of the 6-O-TBDMS group (using TBAF) allows installation of a new glycosyl acceptor at C6. The remaining benzyl groups protect other hydroxyls, enabling regioselective chain elongation. This strategy has been used in chemoenzymatic syntheses of human milk oligosaccharides (HMOs) .

Q. What challenges arise in analyzing mass spectrometry (MS) data for benzylated mannose derivatives, and how can they be mitigated?

Benzyl groups increase molecular weight and reduce volatility, complicating ionization in MS. Electrospray ionization (ESI) in positive ion mode with sodium adducts ([M+Na]) improves detection. High-resolution MS (HRMS) resolves isotopic patterns, while tandem MS (MS/MS) with collision-induced dissociation (CID) confirms fragmentation pathways and linkage positions .

Methodological Considerations

Q. What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?

Optimize stoichiometry of benzylation reagents (BnBr:NaH ratio ~1:1.2) and use excess DMF as solvent to ensure homogeneity. For large-scale hydrogenolysis (removing benzyl groups), replace Pd/C with Pd(OH) (Pearlman’s catalyst) to minimize metal leaching. Continuous flow reactors improve mixing and heat transfer during exothermic steps .

Q. How can X-ray crystallography resolve ambiguities in the three-dimensional structure of benzylated mannose derivatives?

Q. What computational tools predict the reactivity of this compound in glycosylation reactions?

Density functional theory (DFT) calculations model the oxocarbenium ion transition state, predicting stereochemical outcomes. Software like Gaussian or ORCA evaluates steric effects of benzyl groups on reaction pathways. Molecular dynamics (MD) simulations assess solvent and temperature effects on glycosyl donor stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。